N-(4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide
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Overview
Description
N~2~-(4-{5-[(3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a combination of phenyl, oxadiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-{5-[(3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-{5-[(3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups .
Scientific Research Applications
N~2~-(4-{5-[(3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N2-(4-{5-[(3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-{5-[(3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE: shares structural similarities with other oxadiazole and thiophene derivatives.
Thiazole derivatives: These compounds also contain heterocyclic rings with sulfur and nitrogen atoms and exhibit similar reactivity and applications.
Uniqueness
The uniqueness of N2-(4-{5-[(3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H17N3O3S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[4-[5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H17N3O3S/c1-14-4-2-5-17(12-14)26-13-19-23-20(24-27-19)15-7-9-16(10-8-15)22-21(25)18-6-3-11-28-18/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
VOOMSBTVTNRANT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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